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Compound of Interest

Compound Name:
2-(3-Fluorophenyl)thiazole-4-

carbaldehyde

Cat. No.: B1393109 Get Quote

An In-depth Technical Guide to 2-(3-Fluorophenyl)thiazole-4-carbaldehyde

Abstract
This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-(3-Fluorophenyl)thiazole-4-carbaldehyde (CAS No: 885279-20-9). As a key

synthetic intermediate, this compound is of significant interest to researchers in medicinal

chemistry, drug development, and material science. Its unique molecular architecture, featuring

a fluorinated phenyl ring coupled with a reactive thiazole-carbaldehyde moiety, makes it a

versatile building block for a range of high-value molecules. This document synthesizes

available data on its properties, reactivity, and applications, offering field-proven insights for

scientific professionals.

Core Molecular Profile
2-(3-Fluorophenyl)thiazole-4-carbaldehyde is a fluorinated heterocyclic aldehyde that has

gained prominence as a precursor in the synthesis of complex organic molecules. Its structure

is foundational to its utility, combining the electronic effects of a fluorine substituent with the

versatile reactivity of an aldehyde group on a thiazole scaffold.

Caption: Chemical structure of 2-(3-Fluorophenyl)thiazole-4-carbaldehyde.
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The fundamental properties of this compound are summarized below, providing a quick

reference for laboratory use and safety considerations.

Property Value Source(s)

CAS Number 885279-20-9 [1][2][3]

Molecular Formula C₁₀H₆FNOS [1][2][3]

Molecular Weight 207.22 g/mol [2][3]

Appearance Pale yellow solid [1]

Purity ≥ 96% (HPLC) [1]

Storage Store at 0-8 °C [1]

Physicochemical Properties
Detailed physicochemical data for this specific isomer are not broadly published. However, data

from related isomers and general chemical principles provide valuable context.

Melting Point: The melting point has not been specifically reported in the reviewed literature.

For context, a structurally related compound, 4-(3-Fluorophenyl)thiazole-2-carboxylic acid, is

a white solid with a melting point of 84–86 °C.[4] Melting points are determined

experimentally and are crucial for confirming purity.

Boiling Point: Experimental data for the 3-fluoro isomer is unavailable. The isomeric

compound, 2-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde, has a reported boiling point of

346.145 °C at 760 mmHg.[5] It is critical to note that positional isomerism significantly

impacts physical properties, and this value should not be used as a direct substitute.

Solubility: Quantitative solubility data in common laboratory solvents is not available. Based

on its structure, it is expected to have limited solubility in water and better solubility in organic

solvents like dichloromethane, ethyl acetate, and dimethylformamide (DMF).
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The compound's reactivity is governed by its three primary functional components: the

aldehyde group, the thiazole ring, and the 3-fluorophenyl substituent. This combination makes

it a valuable and versatile synthetic intermediate.[1]

Aldehyde Group: The carbaldehyde at the 4-position is a primary site for reactivity. It readily

undergoes nucleophilic addition and condensation reactions. For instance, it can react with

primary amines to form Schiff bases (imines) or with hydrazines to yield hydrazones, which

are common pathways for elaborating the core structure into more complex drug candidates.

[6]

Thiazole Ring: The thiazole ring is a stable aromatic heterocycle that serves as a rigid

scaffold. Its presence enhances the biological activity of the overall molecule and is a

common feature in many approved drugs.[4][7] The ring itself can participate in certain

electrophilic substitution reactions, though it is less reactive than the phenyl ring.

3-Fluorophenyl Group: The fluorine atom at the meta-position of the phenyl ring significantly

influences the molecule's electronic properties through its inductive effect. This modification

can enhance metabolic stability, improve binding affinity to biological targets, and increase

lipophilicity, all of which are desirable traits in drug design.[8] The phenyl ring can undergo

further electrophilic aromatic substitution, with the fluorine atom acting as a weak ortho-,

para-director.

Caption: Key reactions involving the aldehyde group.

Protocol for Spectroscopic Characterization
While specific spectral data for this compound is not available in the cited literature, a standard

protocol for its characterization can be outlined based on common laboratory practices.[9] The

following methodologies are standard for confirming the identity and purity of such a

compound.

Standard Experimental Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR spectroscopy,

prepare a KBr pellet or cast a thin film from a volatile solvent. For mass spectrometry,

dissolve the sample in a suitable solvent like methanol or acetonitrile.
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¹H and ¹³C NMR Spectroscopy:

Record spectra on a 300 MHz or higher spectrometer.[9]

Expected ¹H NMR Signals: An aldehyde proton (CHO) signal is expected at a highly

deshielded chemical shift (δ 9-10 ppm). A singlet for the thiazole proton (at C5) would

appear in the aromatic region. The four protons of the 3-fluorophenyl group will present as

a complex multiplet pattern in the aromatic region (δ 7-8 ppm).

Expected ¹³C NMR Signals: A signal for the aldehyde carbonyl carbon is expected around

δ 180-190 ppm. Signals for the aromatic and heterocyclic carbons would appear between

δ 110-170 ppm.

Infrared (IR) Spectroscopy:

Record the spectrum from 4000 to 450 cm⁻¹.[9]

Expected Key Bands: A strong, sharp absorption band around 1700-1720 cm⁻¹

corresponding to the C=O stretch of the aldehyde. C-H stretching bands for the aromatic

rings will appear around 3000-3100 cm⁻¹. A C-F stretching band is expected around 1100-

1250 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS):

Utilize an electrospray ionization (ESI) source.[9]

Expected Result: The ESI-MS spectrum in positive ion mode should show a prominent

peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to the exact mass

of C₁₀H₇FNOS⁺.

Applications in Research and Development
The unique structural features of 2-(3-Fluorophenyl)thiazole-4-carbaldehyde make it a

valuable precursor in several high-tech fields.[1]

Pharmaceutical Development: This compound is a key intermediate in the synthesis of novel

therapeutic agents.[1] Thiazole-containing molecules are investigated for a wide array of

biological activities. Its derivatives are specifically explored as anti-cancer and anti-
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inflammatory agents.[1] It has also been used as a reactant in the preparation of

SGLT1/SGLT2 dual inhibitors for treating type II diabetes.[2]

Agrochemical Synthesis: In agriculture, it serves as a building block for creating new

pesticides and herbicides. The inclusion of the fluorophenyl-thiazole motif can lead to

compounds with enhanced efficacy and better stability.[1]

Material Science: The compound is utilized in the development of advanced materials,

including organic semiconductors and fluorescent probes, where its heterocyclic and

aromatic nature can be exploited for specific electronic and photophysical properties.[1][8]

Caption: Major application areas for the title compound.

Conclusion
2-(3-Fluorophenyl)thiazole-4-carbaldehyde is a high-value chemical intermediate with

significant potential in diverse scientific fields. Its well-defined reactivity, centered on the

aldehyde functional group, combined with the beneficial properties imparted by the

fluorophenyl and thiazole moieties, makes it an attractive starting material for complex

molecular design. While detailed public data on some of its physical properties are sparse, its

chemical utility is clearly established. This guide provides the foundational knowledge

necessary for researchers to effectively and safely utilize this compound in their synthetic and

developmental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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